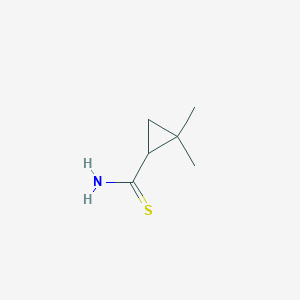

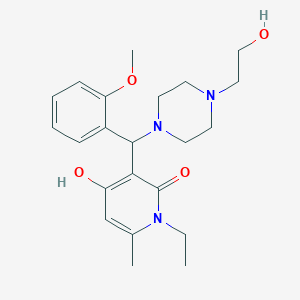

![molecular formula C5H12Cl2N4O B2981216 [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride CAS No. 2460755-15-9](/img/structure/B2981216.png)

[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

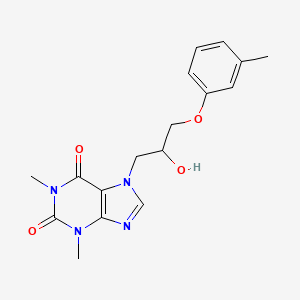

“[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2460755-15-9 . It has a molecular weight of 215.08 . The IUPAC name for this compound is (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H10N4O.2ClH/c6-1-2-9-3-5 (4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, more specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Catalyst Development

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions has been developed based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst, formed by a complex with CuCl, enables the cycloaddition to proceed efficiently on water or under neat conditions, with low catalyst loadings and short reaction times at room temperature. It is particularly noted for its compatibility with free amino groups, making it an outstanding choice for the cycloaddition process (Ozcubukcu et al., 2009).

Syntheses of Energetic Salts

In the development of energetic materials, triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These energetic salts exhibit good thermal stability and relatively high density, making them significant for applications requiring high-performance materials (Wang et al., 2007).

Antimicrobial Activities

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed good to moderate activities against test microorganisms, highlighting the potential for triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic mediums. These studies revealed that certain triazole compounds could effectively inhibit corrosion, indicating potential applications in protecting metals from corrosive environments (Ma et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the study of “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, more research could be done to understand the mechanism of action of these compounds and their potential applications in other areas of medicine and chemistry.

Wirkmechanismus

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole compounds can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Triazole derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole derivatives have been shown to exhibit a range of biological activities, including anticancer properties .

Action Environment

It’s known that the compound should be stored at room temperature .

Eigenschaften

IUPAC Name |

[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAZHIPJFQFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCN)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

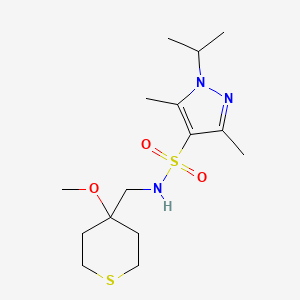

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

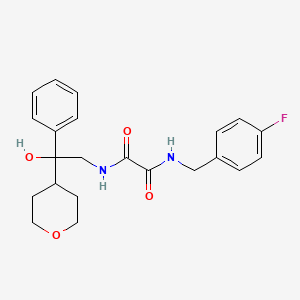

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)

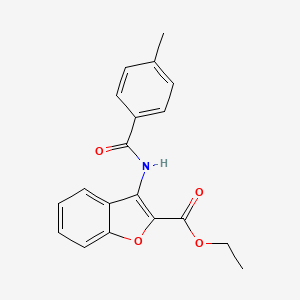

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)